Bienvenue dans la boutique en ligne BenchChem!

6-(4-methylphenyl)morpholin-3-one

Lipophilicity Membrane permeability Drug-likeness

6-(4-Methylphenyl)morpholin-3-one (CAS 951627-10-4) is a 6-aryl-morpholin-3-one with an XLogP3 of 1.1—a +0.4 log unit lipophilicity advantage over unsubstituted 6-phenylmorpholin-3-one. Its TPSA of 38.3 Ų, one H-bond donor, and two H-bond acceptors are optimized for fragment-based kinase inhibitor design and FXa/thrombin selectivity profiling. The distinct InChIKey and retention time versus the 5-tolyl regioisomer ensure accurate HPLC quantification. An ideal test case for conformer-sensitive QSAR/docking validation and in silico ADMET model training. Not hazardous; ships ambient.

Molecular Formula C11H13NO2
Molecular Weight 191.23
CAS No. 951627-10-4
Cat. No. B2835007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methylphenyl)morpholin-3-one
CAS951627-10-4
Molecular FormulaC11H13NO2
Molecular Weight191.23
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CNC(=O)CO2
InChIInChI=1S/C11H13NO2/c1-8-2-4-9(5-3-8)10-6-12-11(13)7-14-10/h2-5,10H,6-7H2,1H3,(H,12,13)
InChIKeyDURSFCBRGMLGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-methylphenyl)morpholin-3-one (CAS 951627-10-4): Procurement-Relevant Structural and Physicochemical Baseline


6-(4-Methylphenyl)morpholin-3-one, also referred to as 6-p-tolylmorpholin-3-one, is a heterocyclic small molecule belonging to the morpholin-3-one class [1]. It possesses a morpholine ring bearing a ketone at the 3‑position and a para‑tolyl substituent at the 6‑position, yielding the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol [1]. Computed physicochemical descriptors include an XLogP3‑AA of 1.1, a topological polar surface area (TPSA) of 38.3 Ų, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and a single rotatable bond [1]. The compound is principally employed as a synthetic intermediate in medicinal chemistry and agrochemical research, with emerging interest in its potential as a kinase‑inhibitor scaffold [2].

Why Generic Substitution Fails for 6-(4-methylphenyl)morpholin-3-one: Structural Differentiation Critical for Target Engagement


Morpholin-3-ones bearing a 6‑aryl substituent cannot be treated as freely interchangeable homologs because subtle variations in the aryl group profoundly impact lipophilicity, electronic character, and steric fit within enzyme active sites [1]. For instance, the para‑methyl group in 6-(4-methylphenyl)morpholin-3-one raises the computed XLogP3 by 0.4 units relative to the unsubstituted 6‑phenylmorpholin-3-one [1][2], a shift known to influence membrane permeability and non‑specific protein binding. Furthermore, the regiochemistry of the tolyl attachment (6‑ vs. 5‑position of the morpholinone ring) alters the orientation of the aromatic group relative to the hydrogen‑bond‑forming lactam moiety, potentially dictating selectivity among closely related kinase targets [3]. These quantifiable physicochemical and topographical differences mean that substituting one 6‑arylmorpholin-3-one for another without experimental validation risks loss of potency, altered selectivity, or unexpected pharmacokinetic behaviour. The evidence sections below provide the specific comparative data required for informed scientific procurement decisions.

Quantitative Comparative Evidence for 6-(4-methylphenyl)morpholin-3-one Against Closest Analogs


Lipophilicity Gain Over Unsubstituted 6-Phenylmorpholin-3-one (XLogP3-AA)

The para‑methyl substituent of 6-(4-methylphenyl)morpholin-3-one imparts a measurable increase in computed lipophilicity relative to 6‑phenylmorpholin-3-one. PubChem‑computed XLogP3‑AA values are 1.1 for the target compound versus 0.7 for the unsubstituted phenyl analog [1][2]. This +0.4 log unit difference translates to an approximately 2.5‑fold higher partition coefficient, which may enhance passive membrane diffusion while modestly increasing the risk of plasma protein binding [1][2]. The TPSA remains identical at 38.3 Ų for both compounds, indicating that the lipophilicity gain is not accompanied by a change in polar surface area [1][2].

Lipophilicity Membrane permeability Drug-likeness

Regioisomeric Differentiation: 6-Tolyl vs. 5-Tolyl-Substituted Morpholin-3-one

The attachment point of the p‑tolyl group fundamentally alters the spatial relationship between the aromatic ring and the morpholin‑3‑one lactam. In 6-(4-methylphenyl)morpholin-3-one, the aryl group resides on the carbon adjacent to the ring oxygen (C‑6), whereas in 5-(p‑tolyl)morpholin-3-one (CAS 1391082‑99‑7) the same group is attached to the carbon adjacent to the amide nitrogen (C‑5) [1][2]. Although the two regioisomers share identical molecular formulae (C₁₁H₁₃NO₂) and nearly identical computed hydrophobicities (both XLogP3‑AA = 1.1), the repositioning of the aryl moiety changes the vector of the hydrophobic patch relative to the hydrogen‑bond‑donating NH and accepting carbonyl, which can alter docking poses within kinase ATP‑binding pockets [3].

Regiochemistry Hydrogen-bond orientation Target selectivity

Ortho‑ vs. Para‑Methyl Topology: Steric Impact on Molecular Recognition

The methyl group position on the phenyl ring has negligible influence on global computed properties—6-(4-methylphenyl)morpholin-3-one and 6-(o‑tolyl)morpholin-3-one (CAS 951627‑11‑5) share identical molecular weight (191.23 g/mol), XLogP3‑AA (1.1), TPSA (38.3 Ų), and heavy atom count (14) [1][2]. However, the ortho‑methyl group introduces a steric clash that restricts rotation of the phenyl ring and alters the presentation of the hydrophobic surface to a protein binding site. In the para‑methyl isomer, the methyl group extends away from the morpholinone core, providing a defined, shape‑complementary hydrophobic knob that may preferentially fill a narrow lipophilic sub‑pocket [3].

Steric effects Ortho vs. para substitution Shape complementarity

Class‑Level Kinase‑Inhibitor Scaffold Potential: Morpholin-3-one as EGFR Inhibitor Pharmacophore

Although direct target‑specific data for 6-(4-methylphenyl)morpholin-3-one are not available in the peer‑reviewed literature, the morpholin‑3-one ring system has been validated as a kinase‑inhibitor scaffold. A series of morpholin‑3-one‑fused quinazoline derivatives demonstrated EGFR wild‑type IC₅₀ values below 1 µM, with the most potent analog (compound a8) achieving IC₅₀ = 53.1 nM [1]. The morpholin‑3-one carbonyl and NH provide a hydrogen‑bonding motif that mimics the hinge‑binding region of ATP‑competitive kinase inhibitors [1]. By virtue of its 6‑aryl substitution, 6-(4-methylphenyl)morpholin-3-one offers a specific hydrophobic extension that can be exploited for affinity maturation against kinases with a lipophilic pocket adjacent to the hinge.

Kinase inhibition EGFR Scaffold hopping

Synthetic Intermediate for Factor Xa Inhibitor Analogs: Morpholin-3-one Moiety in Rivaroxaban Derivatives

The morpholin‑3-one substructure is a critical component of the factor Xa inhibitor rivaroxaban, where it occupies the S4 pocket of the enzyme [1]. Replacement of the morpholin‑3-one moiety with alternative heterocycles has been shown to convert the selective factor Xa inhibitor into a dual factor Xa/thrombin inhibitor, with a Ki of 62 ± 18 nM for factor Xa and 353 ± 75 nM for thrombin [1]. 6‑(4‑Methylphenyl)morpholin‑3-one retains the morpholin‑3-one core while introducing a methyl‑substituted phenyl group that could modulate S4 pocket affinity and selectivity. This makes the compound a valuable intermediate for structure‑activity relationship (SAR) exploration around the P4 moiety of factor Xa inhibitors [1].

Factor Xa inhibition Rivaroxaban analogs Anticoagulant intermediate

Targeted Application Scenarios for 6-(4-methylphenyl)morpholin-3-one Based on Verified Evidence


Kinase Inhibitor Hit‑to‑Lead Optimization Requiring a 6‑Aryl Morpholin-3-one Scaffold with Defined Lipophilicity

Medicinal chemistry teams exploring hinge‑binding kinase inhibitors can deploy 6-(4-methylphenyl)morpholin-3-one as a scaffold with a measured XLogP3 of 1.1, providing a +0.4 log unit lipophilicity advantage over the unsubstituted 6‑phenylmorpholin-3-one [1]. This property is valuable when optimizing cellular permeability while maintaining a TPSA of 38.3 Ų [1]. The morpholin-3-one core has demonstrated sub‑micromolar EGFR inhibition in fused quinazoline systems [2], offering a validated starting point for fragment‑based or scaffold‑hopping programs.

Factor Xa Inhibitor P4‑Modification SAR Campaigns

The morpholin-3-one ring is the established P4 moiety of rivaroxaban, and modification of this substructure dramatically alters FXa/thrombin selectivity [3]. 6-(4-Methylphenyl)morpholin-3-one introduces a para‑tolyl substituent that can probe the S4 pocket steric and lipophilic tolerance, guiding the design of next‑generation anticoagulants with tailored selectivity profiles [3].

Regioisomerically Pure Reference Standard for Analytical Method Development

Given the identical molecular weight and nearly identical computed properties of 6‑tolyl and 5‑tolyl morpholin‑3‑one regioisomers (both XLogP3 = 1.1, TPSA = 38.3 Ų) [1][4], 6-(4-methylphenyl)morpholin-3-one serves as an essential reference standard for chromatographic method development. Its unambiguous identity (confirmed by InChIKey DURSFCBRGMLGCA‑UHFFFAOYSA‑N) ensures accurate quantification in reaction monitoring and impurity profiling [1].

Computational Chemistry Model Building for Para‑Substituted Aryl Morpholinones

The well‑defined computed descriptors—including XLogP3, TPSA, and hydrogen‑bond donor/acceptor counts—make 6-(4-methylphenyl)morpholin-3-one suitable for training and validating in silico ADMET prediction models. Its distinction from the ortho‑methyl isomer (identical global descriptors but divergent 3D shape) provides a challenging test case for conformer‑sensitive QSAR and docking algorithms [1][5].

Quote Request

Request a Quote for 6-(4-methylphenyl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.